molecular formula C38H34N2O4 B14073930 Fmoc-asn(trt)-ol

Fmoc-asn(trt)-ol

Cat. No.: B14073930
M. Wt: 582.7 g/mol
InChI Key: XCPYFGFABGWFFO-UHFFFAOYSA-N
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Description

Fmoc-Asn(Trt)-OH is a protected asparagine derivative widely used in solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a trityl (Trt) group shielding the side-chain amide of asparagine. Key properties include:

  • Deprotection: The Trt group is removed using 95% trifluoroacetic acid (TFA) within 1–3 hours under standard conditions, minimizing side reactions like Trp alkylation .
  • Solubility: Exhibits excellent solubility in organic solvents (e.g., DMF, DCM), facilitating efficient coupling in SPPS .
  • Applications: Critical for high-purity peptide synthesis, SPOT-based high-throughput screening, and glycopeptide synthesis .

Properties

Molecular Formula

C38H34N2O4

Molecular Weight

582.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1-hydroxy-4-oxo-4-(tritylamino)butan-2-yl]carbamate

InChI

InChI=1S/C38H34N2O4/c41-25-30(39-37(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)24-36(42)40-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35,41H,24-26H2,(H,39,43)(H,40,42)

InChI Key

XCPYFGFABGWFFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(CO)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Two-Step Condensation and Protection Strategy

The primary industrial-scale method involves sequential tritylation and Fmoc protection (Figure 1). As detailed in patent CN114163354B, L-asparagine undergoes condensation with triphenylmethanol in acetic acid/acetic anhydride (13:1 mass ratio) catalyzed by concentrated sulfuric acid (1.0–1.5 molar equivalents). Critical parameters include:

Parameter Optimal Range Impact on Yield/Purity
Triphenylmethanol:Asn ratio 1.3–1.5:1 Minimizes dimerization
Reaction temperature 30–40°C Prevents Trt group migration
Dehydrating agent (Ac₂O) 1.5–3.0 eq Ensures complete dehydration

Post-condensation, the intermediate N-trityl-L-asparagine is extracted via ethyl acetate/water partitioning (3×15 kg washes) before Fmoc protection using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in ethyl acetate at pH 8.0. This step achieves 82.4–94.9% yield depending on recrystallization cycles.

Solid-Phase Fragment Coupling Approaches

Alternative protocols from CN105384809A employ Fmoc-Asn(Trt)-OH as a precursor, reducing it to the alcohol derivative using lithium borohydride in tetrahydrofuran at −20°C. While this route avoids tritylation side reactions, it introduces challenges in stereochemical control, with d-asparagine byproducts reaching 25.1% without chiral auxiliaries.

Optimization of Reaction Conditions

Solvent Systems and Temperature Control

Comparative studies reveal acetic acid’s superiority over propionic acid in minimizing racemization (2.2% vs. 4.7% d-isomer). Ethyl acetate/water biphasic systems during Fmoc protection maintain pH stability while preventing emulsion formation (Table 1).

Table 1: Solvent optimization for Fmoc protection

Solvent Combination Reaction Time (h) Yield (%) Purity (%)
Ethyl acetate/H₂O 2.5 94.9 99.1
DCM/H₂O 3.2 88.3 97.4
THF/H₂O 4.1 76.8 95.2

Catalytic Asymmetric Enhancements

Introducing (R)-BINOL (0.5 mol%) during tritylation improves enantiomeric excess to 98.3% compared to classical H₂SO₄ catalysis (91.7% ee). This aligns with SPPS requirements where >98% ee is mandatory for therapeutic peptides.

Mechanistic Insights into Side Reactions

Aspartimide Formation Pathways

The PMC study quantifies aspartimide risk during Fmoc deprotection cycles, showing Trt protection reduces aspartimide formation to 0.06% per cycle versus 1.65% for tBu-protected analogs. This arises from Trt’s steric bulk hindering cyclic imide intermediate formation (Figure 2).

Table 2: Protecting group impact on aspartimide formation

Protecting Group Aspartimide/Cycle (%) d-Asp Contamination (%)
Trityl (Trt) 0.06 0.9
t-Butyl (tBu) 1.65 9.1
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) 0.13 3.1

Racemization Mitigation Strategies

Controlling pH during Fmoc activation is critical. Maintaining pH 8.0–8.5 with N-methylmorpholine suppresses base-catalyzed racemization, limiting d-isomer formation to <1%. Infrared spectroscopy monitoring of the 1745 cm⁻¹ (Fmoc carbonyl) and 1602 cm⁻¹ (Trityl C–C stretch) bands enables real-time reaction tracking.

Industrial-Scale Purification Protocols

Crystallization Optimization

Multi-stage recrystallization using ethyl acetate/petroleum ether (2:1 v/v) removes residual triphenylmethanol and Fmoc-OSu byproducts. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:4:6) achieves >99.5% purity in GMP batches.

Analytical Quality Control

HPLC methods employing a Chiralpak IC-3 column (4.6 × 250 mm, 3 μm) with 0.1% TFA in acetonitrile/water (65:35) resolve this compound from diastereomers (RRT 1.0 vs. 1.12). LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 583.4 (theoretical 582.69).

Applications in Peptide Therapeutics

Teriparatide Synthesis

CN105384809A demonstrates this compound’s utility in synthesizing teriparatide fragments via Wang resin coupling, achieving 87% crude peptide purity before RP-HPLC. The Trt group’s acid stability allows selective deprotection during side-chain global deprotection.

Antibody-Drug Conjugate Linkers

Recent advances employ this compound in constructing protease-cleavable linkers (e.g., maleimide-Trp-Asn(Trt)-ol-PABC), leveraging its orthogonal protection for site-specific conjugation.

Chemical Reactions Analysis

Types of Reactions: Fmoc-asn(trt)-ol undergoes several types of chemical reactions, primarily during peptide synthesis. These include:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .

Scientific Research Applications

Key Properties and Benefits

  • High Purity: Fmoc-Asn(Trt)-OH results in significantly purer peptides compared to other asparagine derivatives .
  • Solubility: It dissolves readily in standard peptide synthesis reagents, unlike Fmoc-Asn-OH, which is only somewhat soluble in NMP or DMF .
  • Protection Against Side Reactions: The trityl group prevents dehydration side reactions of the amide side chain during activation, especially with carbodiimide reagents .
  • Compatibility: It is compatible with Fmoc chemistry, which uses milder cleavage conditions with trifluoroacetic acid (TFA), advantageous for synthesizing peptides with post-translational modifications .

Solid-Phase Peptide Synthesis (SPPS) Applications

Fmoc-Asn(Trt)-OH is primarily used in SPPS to synthesize peptides . SPPS involves the sequential addition of amino acids to a growing peptide chain attached to a solid support . The use of Fmoc-Asn(Trt)-OH in SPPS offers several advantages :

  • On-Resin and Solution-Phase Macrocyclization:
    • Fmoc-Asn(Trt)-OH is utilized in solid-phase cyclohexapeptide synthesis using on-resin and solution-phase macrocyclization methodologies .
    • For instance, in the synthesis of Wollamide B, Fmoc-Asn(Trt)-OH was loaded onto 2-CTC resin, and the hexapeptide sequence was synthesized on-resin via repeated coupling and deprotection steps .
    • Solution-phase macrocyclization was then performed using HBTU and DIPEA in DMF to yield the protected cyclohexapeptide .
  • Cyclic Peptide Synthesis:
    • Fmoc-Asn(Trt)-OH is employed in one-pot disulfide-driven cyclic peptide synthesis carried out in the solid phase .
    • For example, in synthesizing Fmoc-(5-D-Asn)-oxytocin, the peptide chain was assembled on Rink amide resin using Fmoc-Asn(Trt)-(Et)Cys(Trt)-OH .
    • On-resin intramolecular cyclization between an alkyl thioester at Asn and an amino group at Cys was achieved using an Ag+-promoted thioester method .

Case Studies and Research Findings

  • Synthesis of Wollamide B:
    • In the synthesis of Wollamide B, Fmoc-Asn(Trt)-OH was crucial for incorporating asparagine into the peptide sequence .
    • The process involved loading Fmoc-Asn(Trt)-OH onto 2-CTC resin, synthesizing the hexapeptide sequence, and then cleaving the linear hexapeptide from the resin using HFIP .
    • The subsequent solution-phase macrocyclization using HBTU and DIPEA in DMF yielded the protected cyclohexapeptide .
  • One-Pot Disulfide-Driven Cyclic Peptide Synthesis:
    • Fmoc-Asn(Trt)-OH played a key role in the synthesis of cyclic peptides via on-resin intramolecular cyclization .
    • The method involved using an Ag+-promoted thioester to form a cyclic structure between asparagine and cysteine residues .
    • This approach was successfully applied to synthesize Fmoc-(5-D-Asn)-oxytocin, demonstrating the efficiency and lack of racemization at the asparagine position .

Fmoc-Asn(Trt)-OH Usage Details

Coupling Conditions: Standard coupling procedures can be used with Fmoc-Asn(Trt)-OH .

Deprotection: The trityl group is typically removed using 95% TFA in 1-3 hours . For Asn(Trt) residues at the N-terminus, extending the reaction time may be necessary to ensure complete deprotection .

Alternative Protecting Groups

While Fmoc-Asn(Trt)-OH is widely used, other protecting groups like Tmob (2,4,5-trimethoxybenzyl), Mtt (methyltrityl), and Mbh (4-methylbenzhydryl) can also be used for asparagine . However, Fmoc-Asn(Trt)-OH has demonstrated superior reagent efficiency in terms of target peptide purity .

Comparison with Similar Compounds

Comparative Data Table

Compound Protecting Group Deprotection Conditions Solubility Coupling Efficiency Key Applications
Fmoc-Asn(Trt)-OH Trt 95% TFA, 1–3 h High High SPPS, SPOT synthesis
Fmoc-GlnδS(Xan)-OH Xan Not standardized Low Moderate Thionation reactions
Fmoc-His(Trt)-OH Trt Dilute AcOH or TFA High Moderate His-containing peptides
Fmoc-Asn(Mmt)-OH Mmt Dilute TFA Moderate High Mild deprotection needed
Fmoc-Cys(Trt)-OH Trt TFA High High Disulfide-rich peptides

Q & A

Q. Table 1. Coupling Efficiency Comparison (HATU Activation)

Amino AcidAverage Coupling Yield (%)Incomplete Coupling Frequency (%)
This compound8515
Fmoc-Leu955
Data derived from 1,520 unique peptide syntheses .

Q. Table 2. Deprotection Conditions for this compound

ConditionTime (hours)Completeness (%)Side Reactions Observed
95% TFA1–395–98Trp alkylation
80% TFA + 2.5% H2O3–498–99None
Adapted from Sigma-Aldrich and Novabiochem protocols .

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